1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one
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Overview
Description
1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a methylpentanone moiety
Preparation Methods
The synthesis of 1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine with 4-methylpentan-1-one under specific reaction conditions. The reaction typically requires the presence of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one can be compared with other similar compounds, such as:
1-(3-Chloropyridin-4-yl)ethan-1-amine: This compound also contains a chloropyridine ring but differs in the attached functional group, which is an amine instead of a ketone.
1-(3-Chloropyridin-4-yl)-2-methylpropan-1-one: Similar to the target compound, but with a different alkyl chain length and branching.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-4-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)3-4-11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRIGGHOUGOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=C(C=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696461 |
Source
|
Record name | 1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-67-6 |
Source
|
Record name | 1-(3-Chloropyridin-4-yl)-4-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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